molecular formula C7H5BrClNO B12448268 1-(2-Bromopyridin-3-YL)-2-chloroethanone

1-(2-Bromopyridin-3-YL)-2-chloroethanone

Cat. No.: B12448268
M. Wt: 234.48 g/mol
InChI Key: JHMFIGFQXSPEAO-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-3-YL)-2-chloroethanone is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 2-position and a chlorine atom at the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromopyridin-3-YL)-2-chloroethanone typically involves the halogenation of pyridine derivativesThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters are crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopyridin-3-YL)-2-chloroethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dehalogenated products.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-aminopyridine derivatives or 2-thiopyridine derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridine derivatives.

Scientific Research Applications

1-(2-Bromopyridin-3-YL)-2-chloroethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-YL)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: Lacks the ethanone group but shares the bromine substitution on the pyridine ring.

    3-Bromopyridine: Similar structure but with bromine at the 3-position.

    2-Chloropyridine: Contains chlorine at the 2-position but lacks the bromine atom.

Uniqueness

1-(2-Bromopyridin-3-YL)-2-chloroethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)-2-chloroethanone

InChI

InChI=1S/C7H5BrClNO/c8-7-5(6(11)4-9)2-1-3-10-7/h1-3H,4H2

InChI Key

JHMFIGFQXSPEAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)CCl

Origin of Product

United States

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